![molecular formula C16H17N3O3 B2671678 6-Cyclopropyl-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide CAS No. 2415601-34-0](/img/structure/B2671678.png)
6-Cyclopropyl-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide
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Description
“6-Cyclopropyl-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C16H17N3O3 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of “6-Cyclopropyl-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide” comprises a pyrimidine core, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Attached to this core are a cyclopropyl group, a carboxamide group, and a 2,4-dimethoxyphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “6-Cyclopropyl-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide” are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions such as protodeboronation .Future Directions
The future directions for research on “6-Cyclopropyl-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and pharmacological effects. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
6-cyclopropyl-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-11-5-6-12(15(7-11)22-2)19-16(20)14-8-13(10-3-4-10)17-9-18-14/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQISOBIMBIPPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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